5-(2-hydroxy-4,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-hydroxy-4,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a hydroxy group, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-4,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the hydroxy and dimethyl groups: This step involves the functionalization of the aromatic ring, which can be done through electrophilic aromatic substitution reactions.
Attachment of the sulfonamide group: This is typically done through the reaction of the amine group with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity or protein interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the hydroxy, dimethyl, and sulfonamide groups would influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide
- N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide
Uniqueness
The unique combination of functional groups in 5-(2-hydroxy-4,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide gives it distinct chemical properties and reactivity compared to similar compounds
Properties
Molecular Formula |
C20H22N4O4S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-(2-hydroxy-4,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H22N4O4S/c1-12-9-16(19(25)10-13(12)2)17-11-18(24-23-17)20(26)22-8-7-14-3-5-15(6-4-14)29(21,27)28/h3-6,9-11,25H,7-8H2,1-2H3,(H,22,26)(H,23,24)(H2,21,27,28) |
InChI Key |
XSGRYYXNUIGHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2=NNC(=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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